molecular formula C19H17N3S B11437959 6-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

6-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437959
M. Wt: 319.4 g/mol
InChI Key: BRJUFRNUDMPCHO-UHFFFAOYSA-N
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Description

“6-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine” is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    N-alkylation: The final step could involve the alkylation of the nitrogen atom with 2-methylphenyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

“6-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “6-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Known for their diverse biological activities.

    Thiophene-containing compounds:

Uniqueness

“6-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine” is unique due to the specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

6-methyl-N-(2-methylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H17N3S/c1-13-7-8-17-21-18(15-9-10-23-12-15)19(22(17)11-13)20-16-6-4-3-5-14(16)2/h3-12,20H,1-2H3

InChI Key

BRJUFRNUDMPCHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CSC=C4)C=C1

Origin of Product

United States

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